
Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl ester group, a cyclopentylmethyl substituent, and a carboxylate group attached to the thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylmethyl hydrazine with ethyl thiocyanate, followed by cyclization in the presence of a suitable acid catalyst. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(cyclohexylmethyl)-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-(cyclopropylmethyl)-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-(cyclobutylmethyl)-1,3,4-thiadiazole-2-carboxylate
Uniqueness
Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate is unique due to its specific cyclopentylmethyl substituent, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclopentyl group can affect the compound’s binding affinity to molecular targets, making it distinct from its analogs with different cycloalkyl groups.
Propriétés
Formule moléculaire |
C11H16N2O2S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |
Clé InChI |
HWASYWODEYZJDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN=C(S1)CC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



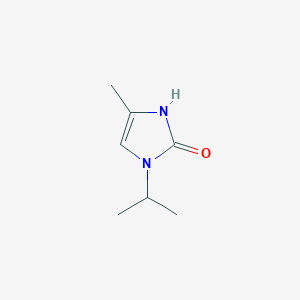
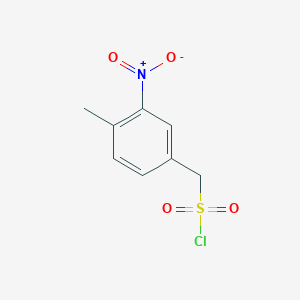
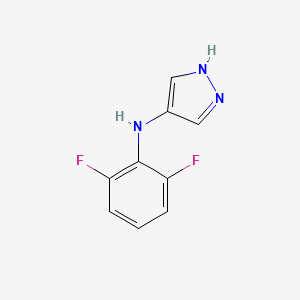
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
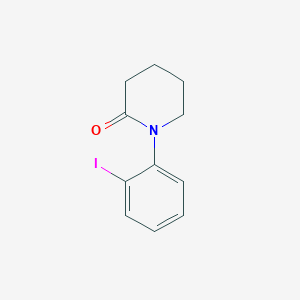
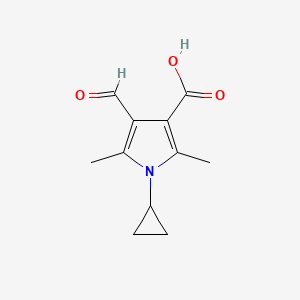
![4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
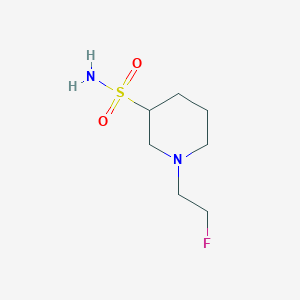
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
![5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13235041.png)
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine hydrochloride](/img/structure/B13235047.png)
